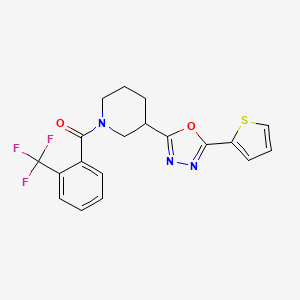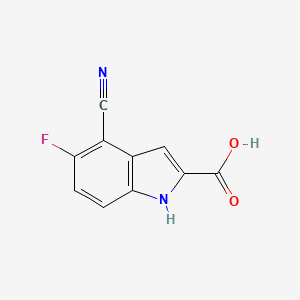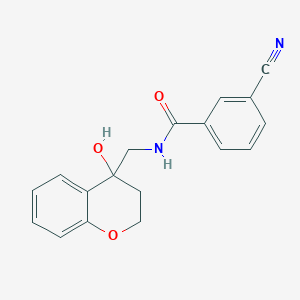
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide” is a benzamide derivative with a cyano group at the 3-position and a 4-hydroxychroman-4-yl)methyl group attached to the nitrogen of the amide .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, benzamides can generally be synthesized through the reaction of a benzoic acid with an amine . The cyano group might be introduced through a cyanoacetylation reaction .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. The presence of the cyano group might make the compound more reactive. The hydroxy group in the chroman ring could potentially be involved in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and hydroxy groups could impact its solubility .Applications De Recherche Scientifique
Antioxidant Activity
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide: and its derivatives have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to scavenge free radicals and chelate metals makes it a candidate for further research in developing new antioxidant therapies .
Antibacterial Properties
The antibacterial activity of benzamide derivatives is another significant area of research. These compounds have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anticancer Applications
Benzamide compounds, including 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide , have been synthesized and tested for their anticancer properties. They may inhibit enzymes like topoisomerase and cytochrome, which are involved in the growth of cancer cells. This opens up possibilities for these compounds to be used in cancer treatment, either alone or in combination with other chemotherapeutic agents .
Antifungal Testing
In addition to their antibacterial and anticancer activities, these compounds have also been evaluated for their antifungal properties. They have been tested against various strains of Candida, showing potential as antifungal agents. This could lead to new treatments for fungal infections, which are a significant concern in immunocompromised patients .
Drug Discovery
The structural versatility of benzamide derivatives makes them valuable in drug discovery. Their potential biological activities, such as anti-inflammatory and analgesic effects, make them candidates for the development of new drugs. The compound could be a key intermediate in synthesizing drugs with various therapeutic applications .
Industrial Applications
Beyond medical applications, benzamide derivatives have uses in industrial sectors. They can be utilized in the plastic and rubber industry, paper industry, and agriculture. Their chemical properties can be harnessed for various processes, such as improving material durability or as intermediates in chemical syntheses .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTWJRNWMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
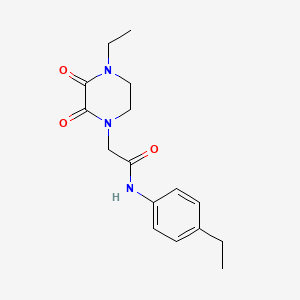
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)
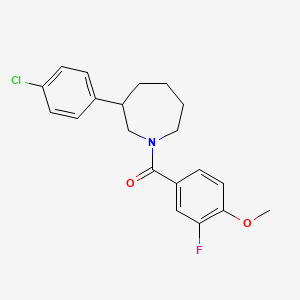
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)

